8-Benzamidooxyoctyl acetate
Description
8-Benzamidooxyoctyl acetate is a synthetic ester compound characterized by an octyl chain functionalized with a benzamidooxy group at the 8th position, esterified with acetic acid. The structure combines a long aliphatic chain with aromatic and amide functionalities, conferring unique physicochemical properties.
Properties
CAS No. |
124617-85-2 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-benzamidooxyoctyl acetate |
InChI |
InChI=1S/C17H25NO4/c1-15(19)21-13-9-4-2-3-5-10-14-22-18-17(20)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-14H2,1H3,(H,18,20) |
InChI Key |
XTCHKQXPSSLHSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCCCCCCCONC(=O)C1=CC=CC=C1 |
Synonyms |
N-ACETOXY-N-OCTYLOXYBENZAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Benzoate (CAS 93-58-3)
- Structure: Simple ester of benzoic acid and methanol.
- Properties : Low molecular weight (136.15 g/mol), high volatility, and solubility in organic solvents.
- Applications : Widely used as a solvent and flavoring agent due to its fruity aroma .
Benzyl Acetate (CAS 140-11-4)
- Structure : Ester of benzyl alcohol and acetic acid.
- Properties : Aromatic ester with moderate polarity (logP ~1.96), used extensively in perfumery for its floral scent .
- Applications : Fragrance component and solvent in cosmetics.
- Contrast : The absence of an amide group and shorter chain reduces its utility in applications requiring hydrogen bonding or controlled hydrolysis.
Benzoin Acetate (CAS 62398-10-1)
- Structure: Acetylated derivative of benzoin (2-hydroxy-1,2-diphenylethanone).
- Properties : Solid at room temperature, with UV-reactive properties.
- Applications : Photoinitiator in polymer chemistry and adhesives .
- Contrast : The diphenyl structure and lack of a long alkyl chain differentiate its reactivity and solubility from 8-benzamidooxyoctyl acetate.
Isobutyl Acetate (CAS 110-19-0)
- Structure: Branched ester of acetic acid and isobutanol.
- Properties : High volatility, low boiling point (117°C), and hydrolytic stability in acidic conditions .
- Applications : Solvent in coatings and inks.
- Contrast : The branched chain enhances steric hindrance, slowing hydrolysis compared to linear esters like this compound.
Data Tables
Table 1: Key Properties of Selected Analogues
| Compound | CAS # | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | 136.15 | 1.96 | Solvent, flavoring |
| Benzyl acetate | 140-11-4 | 150.17 | 1.96 | Perfumery, cosmetics |
| Benzoin acetate | 62398-10-1 | 270.29 | 3.12 | Photoinitiator, adhesives |
| Isobutyl acetate | 110-19-0 | 116.16 | 1.78 | Industrial solvent |
Table 2: Reactivity Comparison
| Compound | Hydrolysis Rate | Detection Method | Stability |
|---|---|---|---|
| This compound* | Moderate | FeCl3/NH2OH·HCl (amide-specific) | pH-sensitive |
| Methyl benzoate | High | FeCl3/NH2OH·HCl | Low aqueous stability |
| Isobutyl acetate | Low | FeCl3/NH2OH·HCl | High (branched chain) |
*Inferred based on structural features.
Research Findings
- Hydrolysis Kinetics : Linear esters like methyl benzoate hydrolyze faster than branched or amide-functionalized derivatives due to reduced steric hindrance .
- Solubility Trends : Long-chain esters (e.g., this compound) exhibit higher lipophilicity (predicted logP ~4.5) compared to methyl benzoate (logP 1.96), enhancing membrane permeability for drug delivery .
Q & A
Q. How does this compound interact with lipid bilayers in cellular models?
- Methodological Answer :
- Fluorescence Anisotropy : Incorporate dansyl-labeled analogs into liposomes. Measure membrane fluidity changes at varying concentrations.
- MD Simulations : Use GROMACS to model insertion dynamics. Parameters: CHARMM36 forcefield, 100-ns trajectories .
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